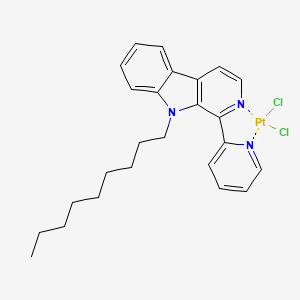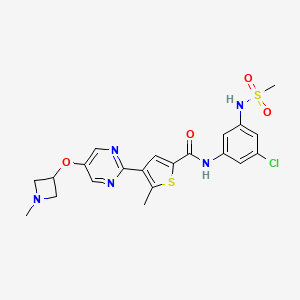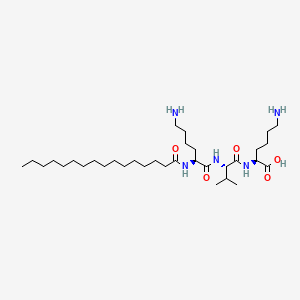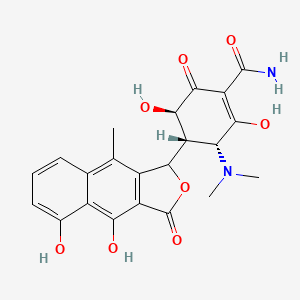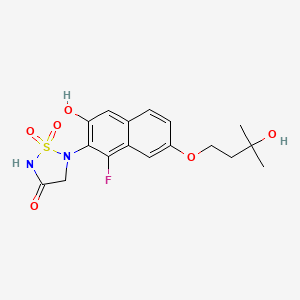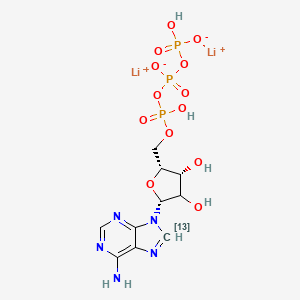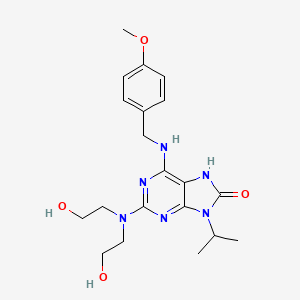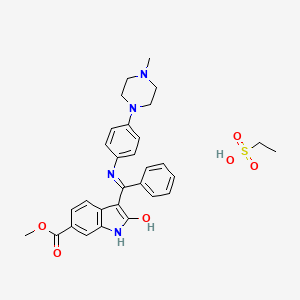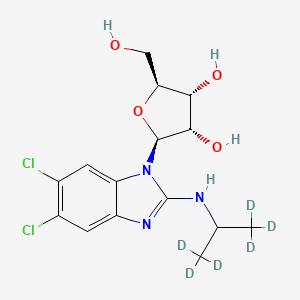
Maribavir-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Maribavir-d6 is a deuterated form of Maribavir, an antiviral medication primarily used to treat cytomegalovirus (CMV) infections. Maribavir is a benzimidazole riboside that inhibits the CMV enzyme pUL97 kinase, thereby preventing viral replication . The deuterated version, this compound, incorporates deuterium atoms, which can enhance the compound’s metabolic stability and pharmacokinetic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Maribavir-d6 involves the incorporation of deuterium atoms into the Maribavir molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The specific synthetic route may involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium at the desired positions .
Industrial Production Methods
Industrial production of this compound would likely follow similar principles as the laboratory synthesis but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and advanced purification methods may be employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
Maribavir-d6, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized metabolites.
Reduction: Reduction reactions may occur under specific conditions, altering the compound’s structure.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzimidazole ring or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield hydroxylated metabolites, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Maribavir-d6 has several scientific research applications, including:
Chemistry: Used as a tool to study the effects of deuterium incorporation on the chemical stability and reactivity of benzimidazole derivatives.
Biology: Employed in studies investigating the metabolic pathways and pharmacokinetics of deuterated antiviral agents.
Medicine: Explored for its potential to treat CMV infections with improved efficacy and reduced side effects compared to non-deuterated Maribavir.
Industry: Utilized in the development of more stable and effective antiviral medications
Mechanism of Action
Maribavir-d6 exerts its antiviral effects by competitively inhibiting the protein kinase activity of the CMV enzyme pUL97. This inhibition prevents the phosphorylation of proteins necessary for CMV DNA replication, viral encapsidation, and nuclear egress of viral capsids. By blocking these critical steps in the viral life cycle, this compound effectively halts CMV replication .
Comparison with Similar Compounds
Similar Compounds
Ganciclovir: Another antiviral used to treat CMV infections, but it targets the viral DNA polymerase.
Valganciclovir: A prodrug of ganciclovir with improved oral bioavailability.
Cidofovir: An antiviral that inhibits viral DNA polymerase.
Foscarnet: A pyrophosphate analog that inhibits viral DNA polymerase
Uniqueness of Maribavir-d6
This compound is unique due to its mechanism of action, targeting the CMV enzyme pUL97 rather than the viral DNA polymerase. This distinct target reduces the likelihood of cross-resistance with other CMV antivirals. Additionally, the incorporation of deuterium atoms in this compound enhances its metabolic stability and pharmacokinetic properties, potentially leading to improved efficacy and reduced side effects .
Properties
Molecular Formula |
C15H19Cl2N3O4 |
|---|---|
Molecular Weight |
382.3 g/mol |
IUPAC Name |
(2S,3S,4R,5S)-2-[5,6-dichloro-2-(1,1,1,3,3,3-hexadeuteriopropan-2-ylamino)benzimidazol-1-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C15H19Cl2N3O4/c1-6(2)18-15-19-9-3-7(16)8(17)4-10(9)20(15)14-13(23)12(22)11(5-21)24-14/h3-4,6,11-14,21-23H,5H2,1-2H3,(H,18,19)/t11-,12-,13-,14-/m0/s1/i1D3,2D3 |
InChI Key |
KJFBVJALEQWJBS-SVBDEVFPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])NC1=NC2=CC(=C(C=C2N1[C@@H]3[C@H]([C@H]([C@@H](O3)CO)O)O)Cl)Cl |
Canonical SMILES |
CC(C)NC1=NC2=CC(=C(C=C2N1C3C(C(C(O3)CO)O)O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


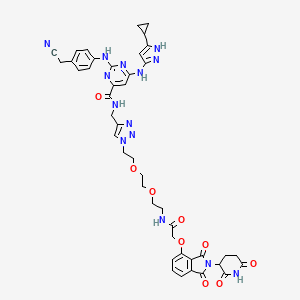
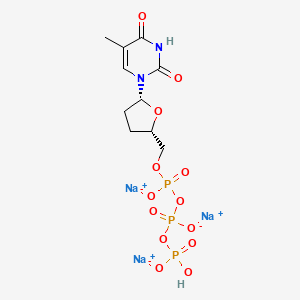
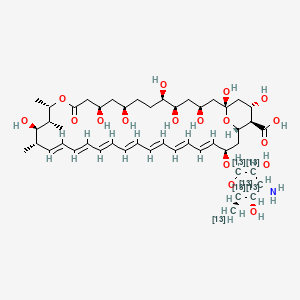
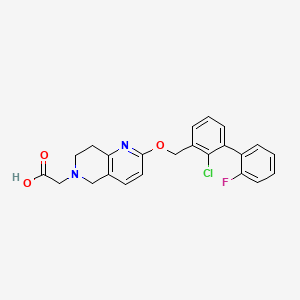
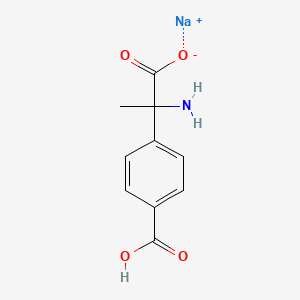
![1-[(2R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12384570.png)
